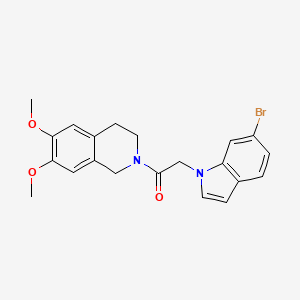![molecular formula C11H17N5O B12171334 N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide](/img/structure/B12171334.png)
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a carboxamide group and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the piperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine or piperazine derivatives.
Scientific Research Applications
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylpiperazin-1-yl)methyl]benzamide
- N-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxamide
- N-[(4-methylpiperazin-1-yl)methyl]quinoline-2-carboxamide
Uniqueness
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide stands out due to its pyrazine ring, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions and stability under various conditions .
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-14-11(17)10-8-12-2-3-13-10/h2-3,8H,4-7,9H2,1H3,(H,14,17) |
InChI Key |
ZTNOSNSPGDXALT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12171264.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide](/img/structure/B12171266.png)
![N-{(1Z,3E)-1-[(Furan-2-ylmethyl)-carbamoyl]-4-phenyl-buta-1,3-dienyl}-4-methyl-benzamide](/img/structure/B12171272.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171287.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B12171294.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12171303.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide](/img/structure/B12171304.png)
![4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12171307.png)
![4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12171310.png)



![2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B12171346.png)
![1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12171355.png)
